

Spectroscopic Profile of Potassium Tetraperoxochromate(V): A Technical Guide

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Compound of Interest

Compound Name: *potassium tetraperoxochromate*

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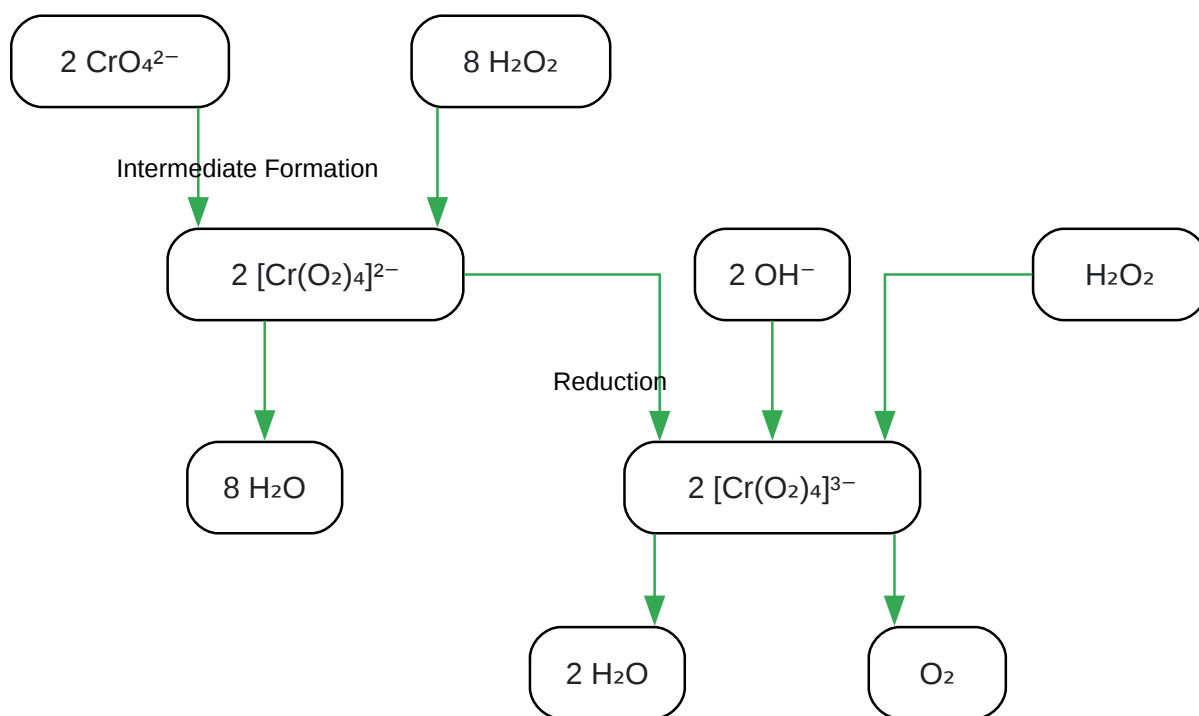
Introduction

Potassium tetraperoxochromate(V), $K_3[Cr(O_2)_4]$, is a noteworthy inorganic compound distinguished by its stabilization of chromium in the rare +5 oxidation state. This red-brown, paramagnetic solid serves as a valuable precursor in various chemical syntheses and has attracted research interest due to its unique electronic structure and reactivity. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and elucidation of its bonding and electronic properties. This technical guide provides an in-depth overview of the spectroscopic characterization of $K_3[Cr(O_2)_4]$, compiling essential data, detailed experimental protocols, and visual representations of key processes.

Synthesis of $K_3[Cr(O_2)_4]$

The synthesis of **potassium tetraperoxochromate(V)** involves the reaction of a chromium(VI) source, typically potassium chromate (K_2CrO_4) or potassium dichromate ($K_2Cr_2O_7$), with hydrogen peroxide in a strongly alkaline aqueous solution at low temperatures.^{[1][2]} The overall reaction is a complex process involving the reduction of an intermediate tetraperoxochromate(VI) species by hydrogen peroxide.^[1]

Overall Reaction Pathway



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Caption: Reaction pathway for the synthesis of $K_3[Cr(O_2)_4]$.

Experimental Protocols

Synthesis of $K_3[Cr(O_2)_4]$

Materials:

- Potassium dichromate ($K_2Cr_2O_7$)
- Potassium hydroxide (KOH)
- 30% Hydrogen peroxide (H_2O_2)
- Distilled water
- Ice

Procedure:

- In a beaker, dissolve 5 g of potassium dichromate and 5 g of potassium hydroxide in a minimal amount of distilled water. The solution will turn from orange to yellow as the dichromate is converted to chromate in the alkaline medium.
- Cool the resulting potassium chromate solution in an ice bath to at least 0°C.
- In a separate beaker, prepare a 15% hydrogen peroxide solution by mixing equal volumes of 30% H₂O₂ and distilled water. Cool this solution in the ice bath as well.
- While maintaining the low temperature and with gentle stirring, slowly add the cold 15% hydrogen peroxide solution dropwise to the potassium chromate solution. The solution will darken significantly.
- After the addition is complete, allow the reaction mixture to stand in the ice bath for approximately 15 minutes to ensure complete precipitation of the dark red-brown crystals of K₃[Cr(O₂)₄].
- Isolate the product by vacuum filtration.
- Wash the crystals with two portions of cold distilled water, followed by two portions of cold ethanol to facilitate drying.
- Dry the final product in a desiccator.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

- Sample Preparation: A KBr pellet of the finely ground K₃[Cr(O₂)₄] sample is prepared.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Collection: The spectrum is typically recorded in the 4000-400 cm⁻¹ range. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

- **Sample Preparation:** A small amount of the crystalline $K_3[Cr(O_2)_4]$ is placed on a microscope slide.
- **Instrumentation:** A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
- **Data Collection:** The spectrum is collected in backscattering mode. The laser power should be kept low to avoid thermal decomposition of the sample.

UV-Visible (UV-Vis) Spectroscopy:

- **Sample Preparation:** Due to the limited solubility of $K_3[Cr(O_2)_4]$ in water, a saturated solution is prepared by stirring the solid in deionized water at a controlled temperature. The solution is then filtered to remove any undissolved solid.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Data Collection:** The spectrum is recorded, typically from 200 to 800 nm, using deionized water as the reference.

Spectroscopic Data

Vibrational Spectroscopy

The vibrational spectrum of the $[Cr(O_2)_4]^{3-}$ ion is characterized by bands arising from the O-O and Cr-O stretching and bending modes. The peroxide ligand (O_2^{2-}) gives rise to a characteristic O-O stretching frequency.

Table 1: Vibrational Spectroscopic Data for $K_3[Cr(O_2)_4]$

Vibrational Mode	IR Frequency (cm ⁻¹)	Raman Shift (cm ⁻¹)	Assignment
$\nu(\text{O-O})$	~870	~870	Peroxide O-O stretch
$\nu_{\text{as}}(\text{Cr-O})$	~630	Not observed	Asymmetric Cr-O stretch
$\nu_{\text{s}}(\text{Cr-O})$	Not observed	~590	Symmetric Cr-O stretch
$\delta(\text{O-Cr-O})$ and other modes	Below 600	Below 600	Bending modes

Note: The exact frequencies may vary slightly depending on the experimental conditions and sample preparation.

Electronic Spectroscopy

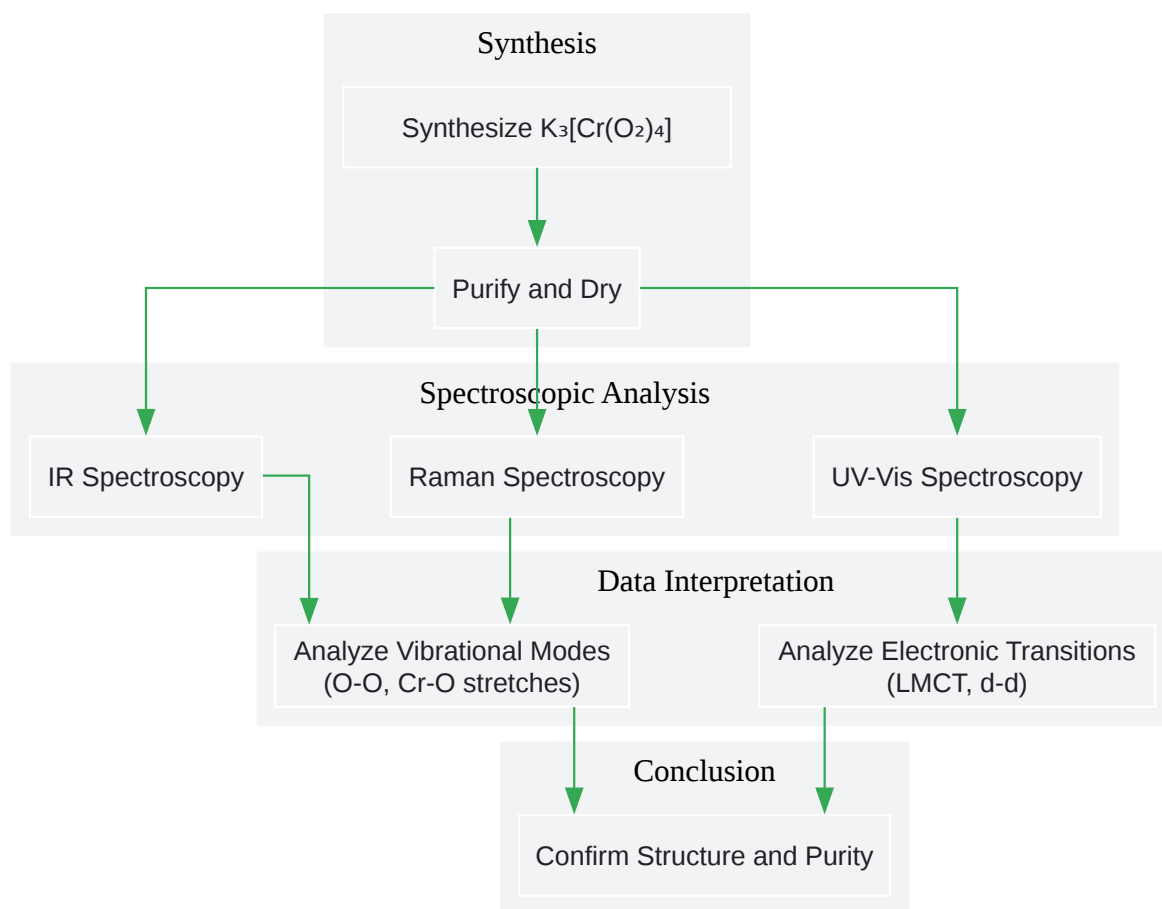
The UV-Vis spectrum of $\text{K}_3[\text{Cr}(\text{O}_2)_4]$ in aqueous solution exhibits broad absorption bands characteristic of charge transfer transitions.

Table 2: Electronic Absorption Data for $\text{K}_3[\text{Cr}(\text{O}_2)_4]$

Wavelength (λ_{max}) (nm)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)	Assignment
~360	~2500	Ligand-to-metal charge transfer (LMCT)
~500 (shoulder)	~300	d-d transition

Logical Workflow for Spectroscopic Characterization

The process of characterizing $\text{K}_3[\text{Cr}(\text{O}_2)_4]$ spectroscopically follows a logical workflow, from synthesis to data interpretation.



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Caption: Workflow for the spectroscopic characterization of $K_3[Cr(O_2)_4]$.

Conclusion

The spectroscopic characterization of $K_3[Cr(O_2)_4]$ provides crucial insights into its molecular structure and electronic properties. The combination of infrared, Raman, and UV-Visible spectroscopy allows for the unambiguous identification of the compound through its characteristic vibrational and electronic signatures. The data and protocols presented in this guide serve as a comprehensive resource for researchers working with this unique

chromium(V) complex, facilitating its synthesis, characterization, and application in further scientific endeavors.

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References

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